RLA-4842 Demonstrates Superior Potency Over Its Iron-Stable Control Conjugate RLA-5286 in LNCaP-AR Cells
RLA-4842 (9) exhibits significantly greater antiproliferative activity in LNCaP-AR cells compared to its non-peroxidic, iron-stable control conjugate RLA-5286 (11). This demonstrates that the iron-activatable 1,2,4-trioxolane trigger is essential for the observed potency [1].
| Evidence Dimension | Antiproliferative Potency |
|---|---|
| Target Compound Data | Dose-dependent inhibition of LNCaP-AR cell proliferation across 0.1-25 μM over 3 days. |
| Comparator Or Baseline | RLA-5286 (11), a non-peroxidic, iron-stable control conjugate. |
| Quantified Difference | RLA-4842 (9) was 'substantially more potent' than its control conjugate RLA-5286 (11) based on comparative dose-response curves. |
| Conditions | LNCaP-AR cell line; 3-day drug treatment; concentration range 0.1-25 μM. |
Why This Matters
This confirms that the antiproliferative effect is dependent on the Fe²⁺-activatable trigger, validating the prodrug design and differentiating it from a structurally similar but non-activatable analog.
- [1] Gonciarz, R. L., et al. Elevated labile iron in castration-resistant prostate cancer is targetable with ferrous iron-activatable antiandrogen therapy. Eur J Med Chem. 2023, 249, 115110. View Source
